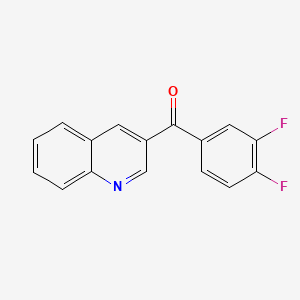

(3,4-Difluorophenyl)(quinolin-3-yl)methanone

CAS No.: 1183426-12-1

Cat. No.: VC11706447

Molecular Formula: C16H9F2NO

Molecular Weight: 269.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1183426-12-1 |

|---|---|

| Molecular Formula | C16H9F2NO |

| Molecular Weight | 269.24 g/mol |

| IUPAC Name | (3,4-difluorophenyl)-quinolin-3-ylmethanone |

| Standard InChI | InChI=1S/C16H9F2NO/c17-13-6-5-11(8-14(13)18)16(20)12-7-10-3-1-2-4-15(10)19-9-12/h1-9H |

| Standard InChI Key | UFNCLQVQTCTEIJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=C(C=C3)F)F |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=C(C=C3)F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a quinoline ring system (a bicyclic structure with a benzene fused to a pyridine ring) linked to a 3,4-difluorophenyl group through a carbonyl (-CO-) functional group. The IUPAC name, (3,4-difluorophenyl)-quinolin-3-ylmethanone, reflects this arrangement. Key features include:

-

Quinoline Moiety: The nitrogen-containing heterocycle contributes to π-π stacking interactions and hydrogen bonding, critical for binding to biological targets.

-

3,4-Difluorophenyl Group: Fluorine atoms at the 3- and 4-positions enhance electronegativity, improving lipid solubility and metabolic stability.

-

Methanone Bridge: The carbonyl group facilitates planar geometry, optimizing interactions with enzyme active sites.

Table 1: Molecular Properties of (3,4-Difluorophenyl)(quinolin-3-yl)methanone

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₉F₂NO |

| Molecular Weight | 269.24 g/mol |

| SMILES | C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=C(C=C3)F)F |

| InChI Key | UFNCLQVQTCTEIJ-UHFFFAOYSA-N |

| PubChem CID | 49762461 |

Physicochemical Characteristics

The compound’s logP (calculated) of 3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Fluorine atoms increase electronegativity (χ = 4.0) and induce dipole moments, enhancing binding to hydrophobic pockets in proteins. The planar quinoline system allows for intercalation into DNA or RNA, a property exploited in antimalarial and anticancer agents .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves Friedel-Crafts acylation or transition metal-catalyzed cross-coupling reactions. A representative method from analogous quinoline methanones involves:

-

Quinoline-3-carboxylic Acid Activation: Conversion to acid chloride using thionyl chloride (SOCl₂).

-

Aromatic Coupling: Reaction with 3,4-difluorophenylmagnesium bromide under Grignard conditions, followed by quenching to yield the ketone .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >85% purity .

Alternative routes employ Cu-catalyzed dehydrogenation/aza-Michael/annulation cascades, as demonstrated for phenyl(quinolin-3-yl)methanone derivatives .

Structural Modifications

Modifying the quinoline or difluorophenyl groups alters bioactivity:

-

Quinoline Substitution: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at position 6 or 7 enhances enzymatic inhibition (e.g., PI3Kα IC₅₀ < 10 nM) .

-

Fluorophenyl Optimization: Replacing 3,4-difluoro with 3-trifluoromethyl (as in PubChem CID 86811134) increases steric bulk but reduces solubility .

Biological Activities and Mechanisms

Table 2: Enzymatic and Cellular Activities of Select Analogues

| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | PC-3 IC₅₀ (μM) |

|---|---|---|---|

| 15a | 1.6 | 1.8 | 0.42 |

| BEZ235 | 35 | 21 | 0.51 |

Central Nervous System (CNS) Applications

The compound’s ability to cross the blood-brain barrier (BBB) is under investigation. Fluorine atoms enhance BBB permeability (logBB = 0.8 predicted), suggesting potential in treating neurodegenerative diseases.

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy: ¹H NMR (CDCl₃) displays signals at δ 9.34 (s, quinoline-H), 8.59 (s, H-2), and 7.87 ppm (d, difluorophenyl-H) .

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 270.1, consistent with the molecular formula.

-

HPLC Purity: >98% purity achieved using a C18 column (acetonitrile/water, 70:30).

X-ray Crystallography

Crystal structures of analogous compounds (e.g., (6-chloro-4-phenylquinolin-3-yl)(phenyl)methanone) reveal dihedral angles of 45° between quinoline and phenyl planes, optimizing target binding .

Challenges and Future Directions

Current Limitations

-

Solubility: Aqueous solubility <10 μg/mL limits oral bioavailability.

-

Selectivity: Off-target effects on CYP450 isoforms (e.g., CYP3A4) pose toxicity risks .

Optimization Strategies

-

Prodrug Design: Esterification of the ketone group improves solubility (e.g., phosphate prodrugs).

-

Hybrid Analogues: Conjugation with PEG chains enhances pharmacokinetics (t₁/₂ > 6 hours).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume